N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine
Description
N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chloro-4-methoxyphenyl group attached to a triazole ring, making it a unique and potentially bioactive molecule.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-7-11(15-16-14-7)13-6-8-3-4-10(17-2)9(12)5-8/h3-5H,6H2,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTHCPVOIWLNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1NCC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the 3-chloro-4-methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Final Product Isolation: The final product is isolated through crystallization or chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-1H-triazol-4-amine: Similar structure but with a different position of the nitrogen atom in the triazole ring.
N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-imidazol-4-amine: Contains an imidazole ring instead of a triazole ring.
N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-pyrazol-4-amine: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine is unique due to its specific triazole ring structure and the presence of the 3-chloro-4-methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
